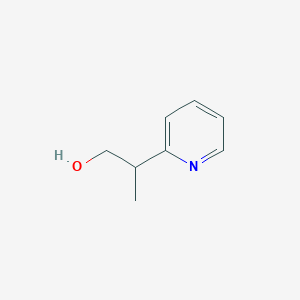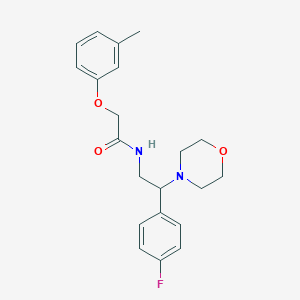
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is commonly known as FMTAM, and it belongs to the class of amide compounds.
Mécanisme D'action
The mechanism of action of FMTAM is not fully understood. However, studies have shown that FMTAM exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMTAM has also been shown to interact with various proteins such as caspases, Bcl-2 family proteins, and COX-2.
Biochemical and Physiological Effects:
FMTAM has been shown to have various biochemical and physiological effects. In cancer cells, FMTAM induces apoptosis by activating caspases and inhibiting Bcl-2 family proteins. In inflammation, FMTAM reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurodegenerative diseases, FMTAM protects neurons from oxidative stress by activating the Nrf2 pathway and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FMTAM is its potential therapeutic applications in various fields. FMTAM has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of FMTAM is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of FMTAM is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the research on FMTAM. One of the future directions is to investigate the potential use of FMTAM in combination with other therapeutic agents. Another future direction is to investigate the potential use of FMTAM in drug delivery systems. Finally, further research is needed to investigate the potential toxicity of FMTAM and its long-term effects on human health.
Conclusion:
In conclusion, FMTAM is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. The synthesis of FMTAM involves the reaction between 2-(m-tolyloxy)acetic acid and 2-(4-fluorophenyl)-2-morpholinoethanamine. FMTAM exerts its therapeutic effects by modulating various signaling pathways and interacting with various proteins. FMTAM has several advantages and limitations for lab experiments, and there are several future directions for the research on FMTAM.
Méthodes De Synthèse
The synthesis of FMTAM involves the reaction between 2-(m-tolyloxy)acetic acid and 2-(4-fluorophenyl)-2-morpholinoethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure FMTAM.
Applications De Recherche Scientifique
FMTAM has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, FMTAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, FMTAM has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, FMTAM has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16-3-2-4-19(13-16)27-15-21(25)23-14-20(24-9-11-26-12-10-24)17-5-7-18(22)8-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYVIWLLUUAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Aminospiro[3.3]heptan-2-YL)methanol hcl](/img/structure/B2951088.png)
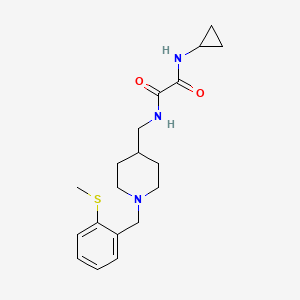

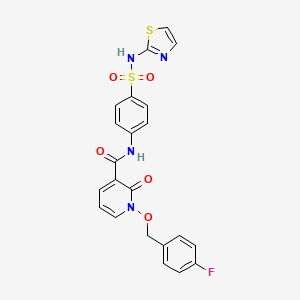

![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
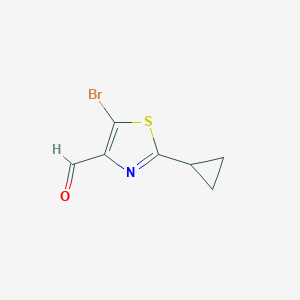
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)
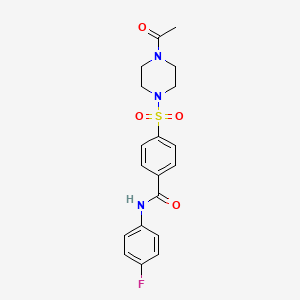
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)
![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
